molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Cat. No. B1331345
CAS RN: 66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04617396

Procedure details

To a mixture of 2.42 moles (334.4 g.) of potassium carbonates, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liter of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liter of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
[Compound]
Name
potassium carbonates
Quantity
334.4 g
Type
reactant
Reaction Step One
Quantity
510.6 g
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][CH2:7][C:8]([F:11])([F:10])[F:9])(=O)=O.[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)O>CC(C)=O>[F:9][C:8]([F:11])([F:10])[CH2:7][O:19][C:18]1[CH:20]=[CH:21][C:14]([O:6][CH2:7][C:8]([F:9])([F:10])[F:11])=[CH:16][CH:17]=1

Inputs

Step One
Name
potassium carbonates
Quantity
334.4 g
Type
reactant
Smiles
Name
Quantity
510.6 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
Quantity
1.02 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
2 liters of chloroform and 2 liters of water are added to the residue
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
WASH
Type
WASH
Details
the aqueous layer is washed twice with 1 liter of chloroform
WASH
Type
WASH
Details
the combined chloroform solution is washed with 1 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Hexane is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid product is collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
Additional material is collected from the concentrated residues

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(COC1=CC=C(C=C1)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.